![molecular formula C10H12N5Na2O6P B12424064 disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of adenosine monophosphate, which is a fundamental building block of nucleic acids such as DNA and RNA. This compound plays a crucial role in various biological processes, including energy transfer, signal transduction, and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of adenosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation of the 5’-hydroxyl group. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, along with suitable solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the controlled addition of reagents and the maintenance of specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and chromatography.
化学反応の分析
Types of Reactions
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate or adenosine triphosphate.
Reduction: Reduction reactions can convert the compound back to its nucleoside form, adenosine.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled pH levels.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols, along with suitable catalysts and solvents.
Major Products Formed
Oxidation: Adenosine diphosphate, adenosine triphosphate.
Reduction: Adenosine.
Substitution: Various nucleotide analogs with modified functional groups.
科学的研究の応用
Disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of nucleotide analogs and other biologically active compounds.
Biology: Plays a role in studying cellular processes such as signal transduction, energy transfer, and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to nucleotide metabolism and signaling.
Industry: Utilized in the production of pharmaceuticals, diagnostic reagents, and biochemical research tools.
作用機序
The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for energy transfer and signal transduction. The molecular targets include kinases, phosphatases, and other enzymes that regulate cellular metabolism and function.
類似化合物との比較
Similar Compounds
Adenosine monophosphate: A nucleotide that serves as a precursor to disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate.
Adenosine diphosphate: A nucleotide involved in energy transfer and cellular metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
This compound is unique due to its specific structure and role in various biochemical processes. Unlike its analogs, it serves as an intermediate in the synthesis of higher-energy nucleotides and plays a crucial role in cellular signaling and metabolism.
特性
分子式 |
C10H12N5Na2O6P |
|---|---|
分子量 |
375.19 g/mol |
IUPAC名 |
disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChIキー |
SNYHHRDGEJPLGT-OJSHLMAWSA-L |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
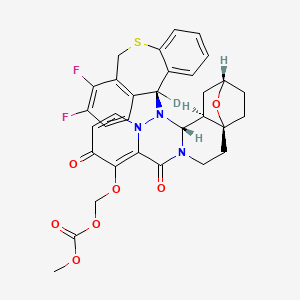

![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
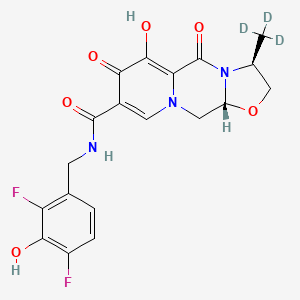
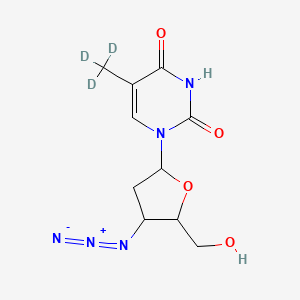
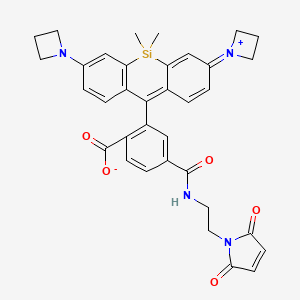
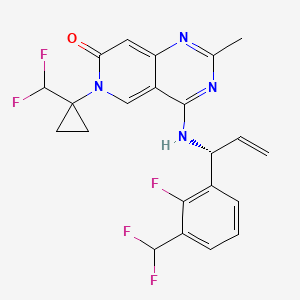
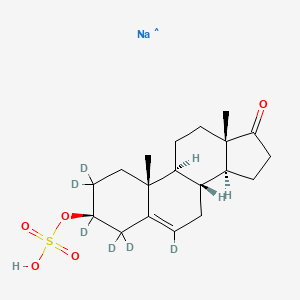
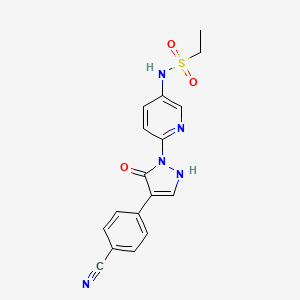
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
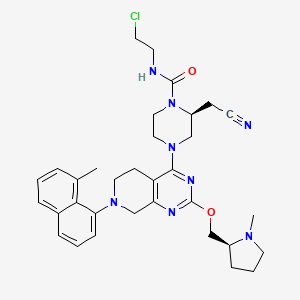
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
